molecular formula C13H17N3 B13635631 7-(piperazin-1-ylmethyl)-1H-indole

7-(piperazin-1-ylmethyl)-1H-indole

Cat. No.: B13635631
M. Wt: 215.29 g/mol
InChI Key: YDYRQUQZBIZMTQ-UHFFFAOYSA-N
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Description

7-(piperazin-1-ylmethyl)-1H-indole: is a heterocyclic compound that features an indole core substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The indole structure is a common motif in many biologically active molecules, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(piperazin-1-ylmethyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from various precursors such as aniline derivatives.

    Substitution Reaction: The piperazine moiety is introduced through a substitution reaction. This can be achieved by reacting the indole derivative with piperazine under basic conditions.

    Reaction Conditions: Common reagents used in this synthesis include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistency and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(piperazin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

    Substitution: The piperazine moiety can be further functionalized through nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: 7-(piperazin-1-ylmethyl)-1H-indole is used as a building block in the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Medicine: In medicinal chemistry, this compound derivatives have been explored as potential therapeutic agents for treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors. The piperazine moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

    3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits similar biological activities.

    7-(4-(piperazin-1-yl))-ciprofloxacin: A derivative of ciprofloxacin with a piperazine substitution, showing enhanced antibacterial activity.

Uniqueness: 7-(piperazin-1-ylmethyl)-1H-indole is unique due to its indole core, which is a common structural motif in many biologically active molecules. This makes it a valuable scaffold for drug development, offering a wide range of potential pharmacological activities.

Biological Activity

7-(Piperazin-1-ylmethyl)-1H-indole is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in various diseases. This compound is characterized by its structural features that include an indole ring and a piperazine moiety, which contribute to its biological activity. The following sections delve into the biological activities, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases and receptors involved in various signaling pathways. Notably, it has been investigated for its role as an inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular stress responses. This inhibition is particularly relevant for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Inhibition Studies

In studies exploring the compound's efficacy, it was found that derivatives of this compound exhibited varying degrees of inhibitory activity against cancer cell lines. For instance, the introduction of substituents on the piperazine or indole rings significantly enhanced the inhibitory potency against mixed lineage leukemia (MLL) fusion proteins, with some derivatives demonstrating IC50 values as low as 14 nM .

Table: Summary of Biological Activities

Activity IC50 Value Target Reference
Inhibition of MLL fusion proteins14 nMMLL fusion proteins
Inhibition of PARP118 μMPARP1
Inhibition of p38 MAP kinaseN/Ap38 MAP kinase

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of various derivatives of this compound on human breast cancer cells. The results indicated that compounds derived from this scaffold exhibited moderate to significant efficacy against these cells, with one derivative showing an IC50 value of 18 μM. The mechanism involved PARP1 inhibition, leading to enhanced cleavage of PARP1 and increased apoptosis markers such as CASPASE 3/7 activation .

Neurological Disorders

Research has also highlighted the potential use of this compound derivatives in treating neurological disorders. These compounds were shown to interact with neurotransmitter receptors, suggesting their utility in developing treatments for conditions such as depression and anxiety .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

7-(piperazin-1-ylmethyl)-1H-indole

InChI

InChI=1S/C13H17N3/c1-2-11-4-5-15-13(11)12(3-1)10-16-8-6-14-7-9-16/h1-5,14-15H,6-10H2

InChI Key

YDYRQUQZBIZMTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=C2NC=C3

Origin of Product

United States

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